molecular formula C20H17NO3 B2483811 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one CAS No. 1211265-50-7

2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2483811
CAS No.: 1211265-50-7
M. Wt: 319.36
InChI Key: KITJBNKLCLUWOQ-UHFFFAOYSA-N
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Description

2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H17NO3 and its molecular weight is 319.36. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Approaches

The synthesis of substituted furo[3,2-c]chromen-4-ones, which are structurally related to 2-(3-phenylpyrrolidine-1-carbonyl)-4H-chromen-4-one, has been achieved through a four-component reaction. This method, involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate, allows for the efficient creation of biologically relevant structures under mild conditions. Such compounds have broad applications in biomedical research, highlighting the potential of this compound in similar contexts (Zhou et al., 2013).

Structural and Spectroscopic Analysis

Comprehensive studies involving X-Ray supramolecular structure, NMR spectroscopy, and synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones derived from the cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones have provided insights into the molecular and supramolecular structures of these compounds. This research underscores the intricate interactions and the structural conformation of chromene derivatives, relevant to understanding the chemical properties of this compound (Padilla-Martínez et al., 2011).

Molecular Docking and Theoretical Analyses

Investigations into novel hybrid compounds containing pyrazole and coumarin cores, which share structural similarities with this compound, have utilized molecular docking, Hirshfeld surface, and various spectroscopic techniques. These studies provide a foundation for understanding the interaction mechanisms and potential biological activities of such compounds, offering a pathway for exploring the applications of this compound in bioactive molecule design (Sert et al., 2018).

Green Chemistry Approaches

Research into the synthesis of 2-amino-chromenes, including those structurally related to this compound, emphasizes environmentally friendly methods. Using nanostructured diphosphate Na2CaP2O7 as a catalyst, these studies showcase sustainable approaches to synthesizing chromene derivatives, aligning with green chemistry principles and highlighting potential environmentally benign pathways for synthesizing compounds like this compound (Solhy et al., 2010).

Properties

IUPAC Name

2-(3-phenylpyrrolidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-17-12-19(24-18-9-5-4-8-16(17)18)20(23)21-11-10-15(13-21)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITJBNKLCLUWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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